Cas no 1782013-85-7 (3-2-(methylsulfanyl)phenylbutanoic acid)

3-2-(Methylsulfanyl)phenylbutanoic acid is a specialized organic compound featuring a phenylbutanoic acid backbone with a methylsulfanyl substituent at the 2-position of the phenyl ring. This structural configuration imparts unique reactivity and potential utility in synthetic chemistry, particularly in the development of pharmaceuticals or agrochemical intermediates. The methylsulfanyl group enhances electron density, influencing the compound's participation in nucleophilic or electrophilic reactions. Its butanoic acid moiety provides a carboxyl functional group, enabling further derivatization or salt formation. The compound's well-defined structure and functional groups make it a valuable building block for research applications requiring precise molecular modifications. Proper handling and storage are recommended due to its reactive nature.
3-2-(methylsulfanyl)phenylbutanoic acid structure
1782013-85-7 structure
商品名:3-2-(methylsulfanyl)phenylbutanoic acid
CAS番号:1782013-85-7
MF:C11H14O2S
メガワット:210.292662143707
CID:6564136
PubChem ID:84053638

3-2-(methylsulfanyl)phenylbutanoic acid 化学的及び物理的性質

名前と識別子

    • 3-2-(methylsulfanyl)phenylbutanoic acid
    • 3-[2-(methylsulfanyl)phenyl]butanoic acid
    • EN300-1844166
    • 1782013-85-7
    • インチ: 1S/C11H14O2S/c1-8(7-11(12)13)9-5-3-4-6-10(9)14-2/h3-6,8H,7H2,1-2H3,(H,12,13)
    • InChIKey: SHULIKHDHMYOQX-UHFFFAOYSA-N
    • ほほえんだ: S(C)C1C=CC=CC=1C(C)CC(=O)O

計算された属性

  • せいみつぶんしりょう: 210.07145086g/mol
  • どういたいしつりょう: 210.07145086g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 194
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 62.6Ų

3-2-(methylsulfanyl)phenylbutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1844166-0.25g
3-[2-(methylsulfanyl)phenyl]butanoic acid
1782013-85-7
0.25g
$642.0 2023-09-19
Enamine
EN300-1844166-5.0g
3-[2-(methylsulfanyl)phenyl]butanoic acid
1782013-85-7
5g
$2981.0 2023-05-26
Enamine
EN300-1844166-0.05g
3-[2-(methylsulfanyl)phenyl]butanoic acid
1782013-85-7
0.05g
$587.0 2023-09-19
Enamine
EN300-1844166-10.0g
3-[2-(methylsulfanyl)phenyl]butanoic acid
1782013-85-7
10g
$4421.0 2023-05-26
Enamine
EN300-1844166-1.0g
3-[2-(methylsulfanyl)phenyl]butanoic acid
1782013-85-7
1g
$1029.0 2023-05-26
Enamine
EN300-1844166-1g
3-[2-(methylsulfanyl)phenyl]butanoic acid
1782013-85-7
1g
$699.0 2023-09-19
Enamine
EN300-1844166-0.5g
3-[2-(methylsulfanyl)phenyl]butanoic acid
1782013-85-7
0.5g
$671.0 2023-09-19
Enamine
EN300-1844166-2.5g
3-[2-(methylsulfanyl)phenyl]butanoic acid
1782013-85-7
2.5g
$1370.0 2023-09-19
Enamine
EN300-1844166-0.1g
3-[2-(methylsulfanyl)phenyl]butanoic acid
1782013-85-7
0.1g
$615.0 2023-09-19
Enamine
EN300-1844166-5g
3-[2-(methylsulfanyl)phenyl]butanoic acid
1782013-85-7
5g
$2028.0 2023-09-19

3-2-(methylsulfanyl)phenylbutanoic acid 関連文献

3-2-(methylsulfanyl)phenylbutanoic acidに関する追加情報

Comprehensive Guide to 3-2-(Methylsulfanyl)phenylbutanoic Acid (CAS No. 1782013-85-7): Properties, Applications, and Industry Insights

3-2-(Methylsulfanyl)phenylbutanoic acid (CAS No. 1782013-85-7) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This sulfur-containing carboxylic acid derivative combines a phenyl ring with a methylsulfanyl substituent and a butanoic acid side chain, creating versatile reactivity for synthetic applications. The compound's molecular formula C11H14O2S and molecular weight 210.29 g/mol make it particularly interesting for researchers exploring bioactive molecule design and medicinal chemistry scaffolds.

Recent studies highlight the growing demand for sulfur-functionalized compounds like 3-2-(methylsulfanyl)phenylbutanoic acid in drug discovery programs. Its structural motif appears in several FDA-approved drugs, particularly those targeting metabolic disorders and inflammatory pathways. The methylsulfanyl group (also called methylthio) contributes to enhanced lipophilicity and membrane permeability, crucial factors in bioavailability optimization—a hot topic in pharmaceutical development circles. Researchers frequently search for "CAS 1782013-85-7 solubility" and "synthesis route for methylsulfanyl phenyl derivatives," reflecting strong interest in its practical applications.

The compound's crystalline properties and thermal stability (typically stable up to 200°C) make it suitable for various formulation technologies. Analytical data shows characteristic IR absorption at 1700-1725 cm⁻¹ (C=O stretch) and 2550-2600 cm⁻¹ (S-H stretch when protonated), with NMR signals appearing at δ 2.4-2.6 ppm for the methylsulfanyl protons and δ 3.6-3.8 ppm for the benzylic protons. These spectral features help researchers identify the compound in complex mixtures—a common challenge addressed in "how to characterize sulfur-containing acids" searches.

In green chemistry applications, 3-2-(methylsulfanyl)phenylbutanoic acid serves as a building block for sustainable catalysts and biodegradable materials. The European Chemicals Agency (ECHA) database notes its potential in non-toxic polymer modifiers, aligning with current trends toward eco-friendly additives. Industry forums frequently discuss "CAS 1782013-85-7 safety profile" and "biodegradation pathways of thioether compounds," reflecting environmental concerns in chemical development.

From a commercial availability perspective, 3-2-(methylsulfanyl)phenylbutanoic acid is typically supplied as a white to off-white powder with ≥95% purity (HPLC). Storage recommendations suggest 2-8°C under inert atmosphere to maintain stability, with suppliers offering gram-to-kilogram quantities for research purposes. The compound's price range varies significantly based on purity (analytical standard vs. bulk quantities), prompting frequent "where to buy 1782013-85-7" searches among procurement specialists.

Emerging applications include its use as a flavor precursor in food chemistry (imparting roasted notes at low concentrations) and as a ligand in transition metal catalysis. Patent analyses reveal growing interest in its derivatives for OLED materials and organic semiconductors—areas experiencing rapid growth in "electronic materials chemistry" research. The compound's electron-donating sulfur moiety contributes to charge transport properties valuable in these technologies.

Quality control protocols for 3-2-(methylsulfanyl)phenylbutanoic acid typically involve HPLC-UV (λ=254 nm) or GC-MS analysis, with impurities primarily consisting of oxidation products (sulfoxide derivatives). Recent method developments using UHPLC-QTOF enable more sensitive detection, addressing common researcher queries about "analytical methods for thioether acids." The compound's logP value (~2.8) and pKa (~4.5) make it particularly relevant in ADMET studies—a key focus in modern drug discovery pipelines.

Regulatory status varies by region, with most jurisdictions classifying it as a non-hazardous chemical for research use. However, proper personal protective equipment (PPE) including nitrile gloves and safety goggles is recommended during handling—information often sought in "1782013-85-7 handling precautions" searches. The compound's low volatility (vapor pressure <0.1 mmHg at 25°C) minimizes inhalation risks compared to more volatile sulfur compounds.

Future research directions may explore its potential in covalent inhibitor design (leveraging the methylsulfanyl group's reactivity) and metal-organic frameworks (MOFs) construction. The compound's dual functional groups (carboxylic acid and thioether) offer unique opportunities for supramolecular chemistry applications—an area generating increasing "multifunctional organic building blocks" search traffic among materials scientists.

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